molecular formula C8H7F3N2O B6335725 3-Amino-4-(trifluoromethyl)benzamide CAS No. 1369857-78-2

3-Amino-4-(trifluoromethyl)benzamide

Cat. No.: B6335725
CAS No.: 1369857-78-2
M. Wt: 204.15 g/mol
InChI Key: FEUJHNUNDBEZBA-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fourth position on a benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(trifluoromethyl)benzamide typically involves the introduction of the trifluoromethyl group and the amino group onto the benzamide ring. One common method is the nitration of 4-(trifluoromethyl)benzoic acid followed by reduction to obtain the amino derivative. The reaction conditions often involve the use of strong acids and reducing agents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to control reaction parameters precisely, ensuring high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3-Amino-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzamide: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    3-Amino-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and overall properties.

Uniqueness: 3-Amino-4-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets .

Properties

IUPAC Name

3-amino-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUJHNUNDBEZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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